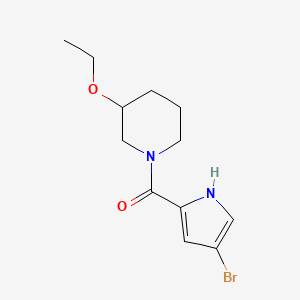
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a bromine atom and a piperidine ring substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrrole derivative followed by the formation of a methanone linkage with an ethoxypiperidine derivative. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced composites. It may also find applications in the production of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to active sites on enzymes, modulating receptor activity, or altering cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone include other brominated pyrrole derivatives and piperidine-containing methanones. Examples include:
- (4-Chloro-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
- (4-Fluoro-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This could make it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
(4-bromo-1H-pyrrol-2-yl)-(3-ethoxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-17-10-4-3-5-15(8-10)12(16)11-6-9(13)7-14-11/h6-7,10,14H,2-5,8H2,1H3 |
Clé InChI |
IOHIOAVULQLFGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCN(C1)C(=O)C2=CC(=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
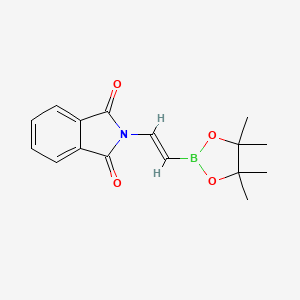
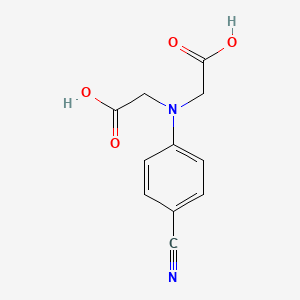
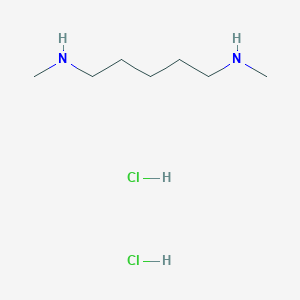

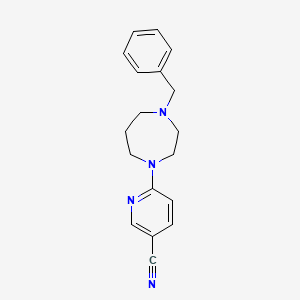
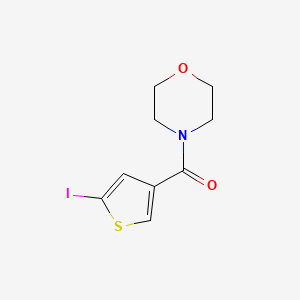

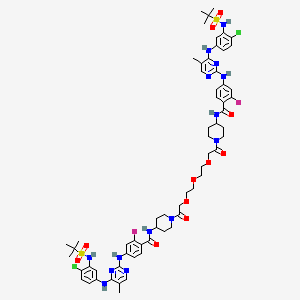
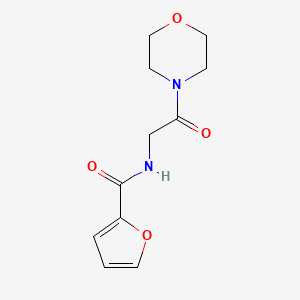
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
